molecular formula C12H16ClNO2 B14038174 Methyl 3-amino-3-(cuban-1-yl)propanoate HCl

Methyl 3-amino-3-(cuban-1-yl)propanoate HCl

Cat. No.: B14038174
M. Wt: 241.71 g/mol
InChI Key: GEKMXFXJKMLWIW-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride is a unique organic compound featuring a cubane structure Cubane is a hydrocarbon with a cubic framework, which imparts remarkable stability and rigidity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride typically involves multiple steps. One common method starts with the preparation of cubane-1-carboxylic acid, which is then converted to cubane-1-carbonyl chloride. This intermediate reacts with methyl 3-amino-3-(cuban-1-yl)propanoate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cubane structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride
  • Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
  • Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride is unique due to its cubane structure, which imparts exceptional stability and rigidity. This makes it distinct from other similar compounds that do not possess the cubane framework. The unique properties of cubane derivatives make them valuable in various scientific and industrial applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 3-amino-3-cuban-1-ylpropanoate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-4(14)2-3(13)12-9-6-5-7(9)11(12)8(5)10(6)12;/h3,5-11H,2,13H2,1H3;1H

InChI Key

GEKMXFXJKMLWIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C12C3C4C1C5C4C3C25)N.Cl

Origin of Product

United States

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